![molecular formula C21H37N5O3 B10821680 N-[1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821680.png)
N-[1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-1915 is a highly potent inhibitor of Cathepsin S, a lysosomal cysteine protease that plays a crucial role in antigen processing and presentation. This compound has shown excellent selectivity against related cathepsins, making it a valuable tool for in vitro experiments .
Preparation Methods
The synthesis of BI-1915 involves several steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is prepared as a dry powder or as DMSO stock solutions (10 mM) and stored at -20 °C .
Chemical Reactions Analysis
BI-1915 undergoes various chemical reactions, primarily focusing on its interaction with Cathepsin S. The compound shows potent activity on human Cathepsin S with a dissociation constant (Kd) of 31 nM and inhibits Cathepsin S in a luminescent-based enzymatic assay with an IC50 of 17 nM . It is highly selective against closely related proteases, including Cathepsin K, Cathepsin L, and Cathepsin B .
Scientific Research Applications
BI-1915 has several scientific research applications, particularly in the fields of immunology and autoimmune diseases. It is used as a chemical probe to study the role of Cathepsin S in antigen processing and presentation. The compound has been shown to effectively block the specific secretion of ovalbumin-induced interleukin-2 in T-cells, making it a valuable tool for studying immune responses . Additionally, BI-1915 has potential therapeutic applications in treating autoimmune and inflammatory diseases .
Mechanism of Action
BI-1915 exerts its effects by inhibiting Cathepsin S, a 24 kD lysosomal cysteine protease. Cathepsin S plays a pivotal role in antigen processing and presentation, which are essential processes in normal immune responses and autoimmunity. By inhibiting Cathepsin S, BI-1915 disrupts these processes, leading to immunosuppression .
Comparison with Similar Compounds
BI-1915 is compared with other similar compounds, such as BI-1124 and BI-1920. BI-1124 is another potent inhibitor of Cathepsin S with an IC50 of 7 nM, while BI-1920 serves as a structurally related negative control with no inhibitory activity against Cathepsin S (IC50 > 20 μM) . BI-1915 shows excellent selectivity against related cathepsins, with IC50 values of >10 μM for Cathepsin K and Cathepsin B, and >30 μM for Cathepsin L .
Properties
Molecular Formula |
C21H37N5O3 |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-[1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C21H37N5O3/c1-5-20(2,3)7-6-17(23-19(28)26-12-14-29-15-13-26)18(27)24-21(16-22)8-10-25(4)11-9-21/h17H,5-15H2,1-4H3,(H,23,28)(H,24,27) |
InChI Key |
SYRVEVZSXHRXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CCC(C(=O)NC1(CCN(CC1)C)C#N)NC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


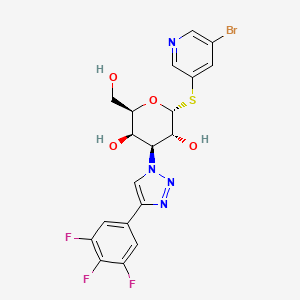
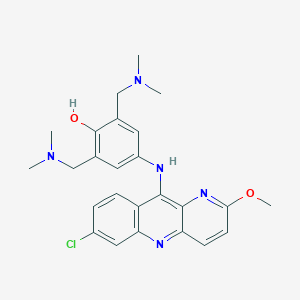
![N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide](/img/structure/B10821617.png)
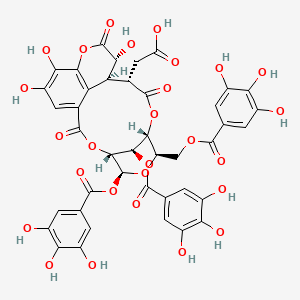
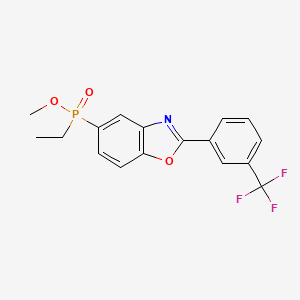

![(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B10821640.png)

![N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B10821659.png)

![N-[1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821667.png)
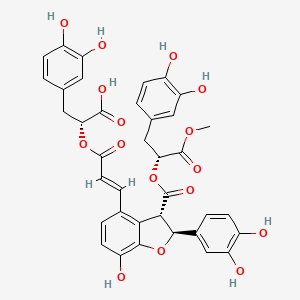
![N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821688.png)
![N-[(2S)-1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821694.png)
